
(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Tert-Butyl (1-cyanopropan-2-yl)carbamate, also known as (R)-TBC, is an organic compound belonging to the class of carbamates. It is a white crystalline solid composed of a tert-butyl group attached to a cyanopropan-2-yl moiety. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
- Ethyl tert-butyl ether (ETBE), a compound structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, has been extensively studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, and the aerobic biodegradation pathway involves the formation of various intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings highlight the potential environmental impacts and biodegradation mechanisms of ETBE and related compounds (Thornton et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Concerns
- Synthetic phenolic antioxidants (SPAs), which are structurally related to this compound, have raised concerns due to their environmental occurrence, human exposure, and toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and in humans. These compounds and their transformation products show potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, prompting the need for future studies and the development of SPAs with lower toxicity (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
- This compound may find applications in the field of catalytic non-enzymatic kinetic resolution, which is crucial in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has led to the advancement of catalytic non-enzymatic procedures, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).
Structure-Metabolism Relationships in Carbamates
- Understanding the structure-metabolism relationships in carbamates is essential for designing drugs or prodrugs. A review focusing on the metabolic hydrolysis of medicinal carbamates has identified a trend in metabolic lability, providing insights into the design of carbamates with desired metabolic stability or lability. This knowledge can guide the development and application of compounds like this compound in pharmaceutical contexts (Vacondio et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)


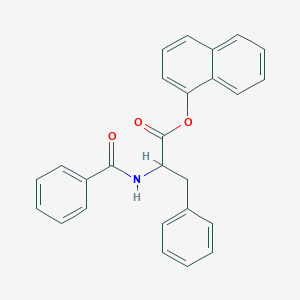
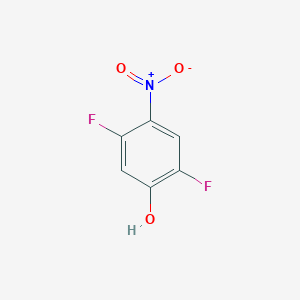
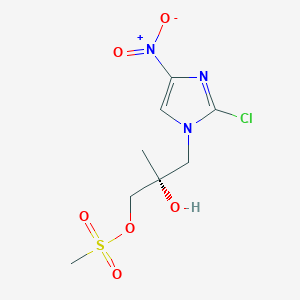

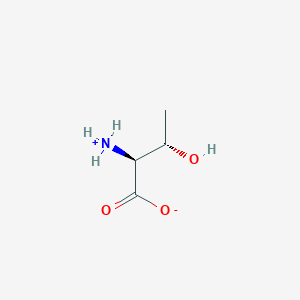
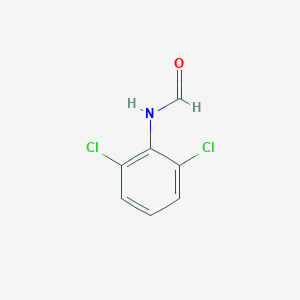
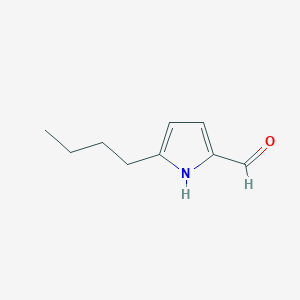
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
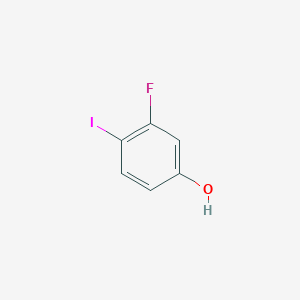
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
